

Spectroscopic Profile of 3-Bromopropionyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromopropionyl chloride

Cat. No.: B108729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Bromopropionyl chloride**. The information is presented to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data

The following tables summarize the available ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-Bromopropionyl chloride**.

^1H NMR (Proton NMR) Data

The proton NMR spectrum of **3-Bromopropionyl chloride** exhibits two distinct signals corresponding to the two methylene ($-\text{CH}_2-$) groups.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
~3.52	Triplet (t)	$-\text{CH}_2\text{-Br}$	6-8
~2.98	Triplet (t)	$-\text{CH}_2\text{-COCl}$	6-8

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4)[1]. The coupling constant is a typical value for vicinal coupling in an aliphatic system.

^{13}C NMR (Carbon NMR) Data

Experimental ^{13}C NMR data for **3-Bromopropionyl chloride** is not readily available in publicly accessible databases. However, based on the analysis of similar compounds and predictive models, the expected chemical shifts are presented below.

Chemical Shift (δ) ppm (Predicted)	Assignment
~170	C=O (carbonyl)
~45	$-\text{CH}_2\text{-COCl}$
~25	$-\text{CH}_2\text{-Br}$

Disclaimer: These are predicted values. For accurate analysis, it is recommended to acquire experimental ^{13}C NMR data.

IR (Infrared) Spectroscopy Data

The infrared spectrum of **3-Bromopropionyl chloride** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~1800	Strong	C=O stretch (acid chloride)[2]
2950 - 2850	Medium to Strong	C-H stretch (alkane)[3]
1465	Medium	$-\text{CH}_2-$ bend (scissoring)
1300-1150	Medium	C-H wag ($-\text{CH}_2\text{X}$)[4]
690-515	Medium to Strong	C-Br stretch[4]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a liquid sample like **3-Bromopropionyl chloride**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-Bromopropionyl chloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
 - The final solution height in the tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
 - Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

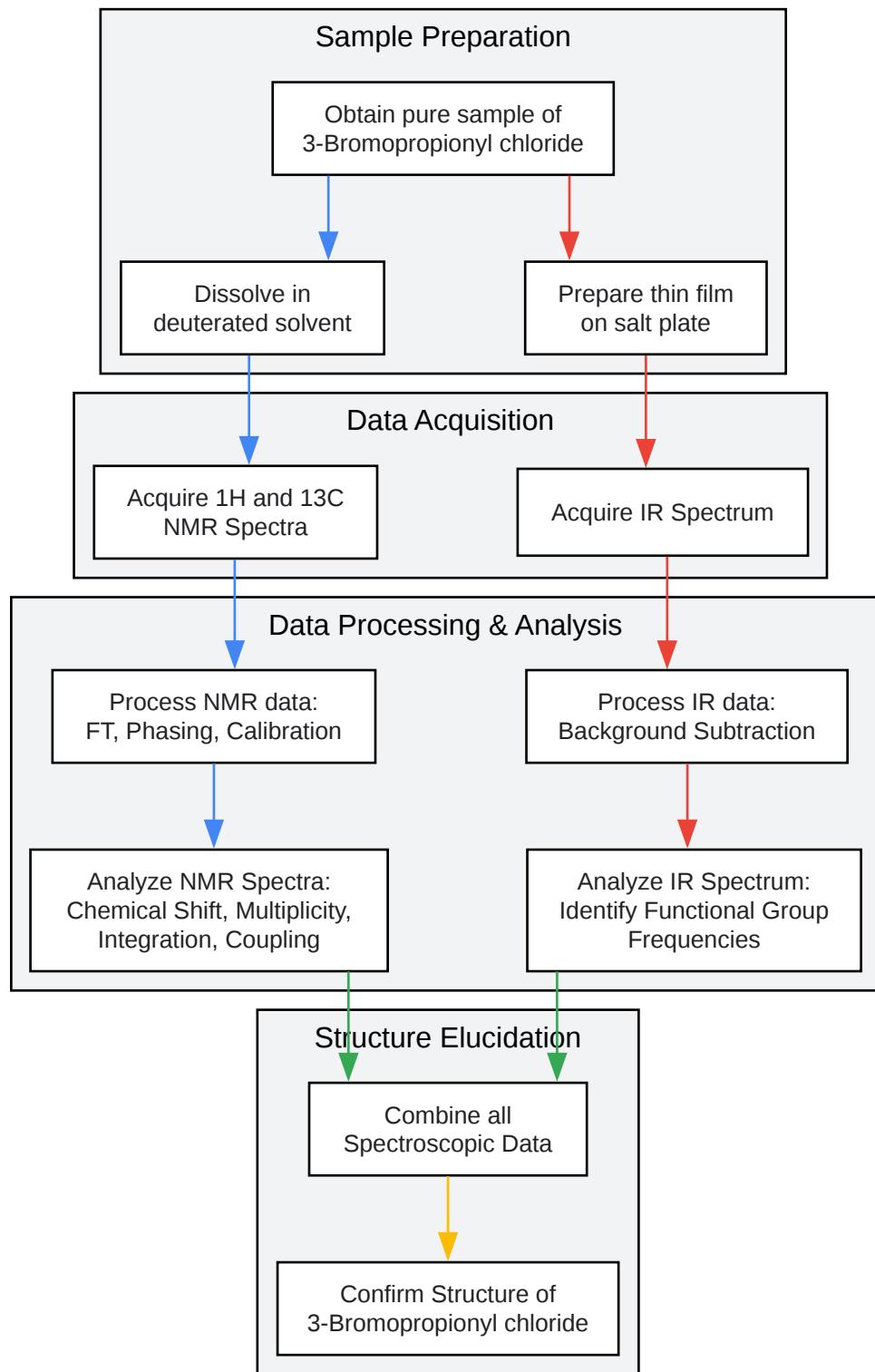
IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place one to two drops of **3-Bromopropionyl chloride** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
 - Ensure there are no air bubbles trapped between the plates.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands in the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Bromopropionyl chloride**.

Workflow for Spectroscopic Analysis of 3-Bromopropionyl Chloride

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Caption: Workflow for Spectroscopic Analysis

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